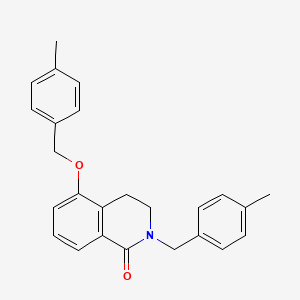

2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-18-6-10-20(11-7-18)16-26-15-14-22-23(25(26)27)4-3-5-24(22)28-17-21-12-8-19(2)9-13-21/h3-13H,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFRDLXHSSACIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can be represented as follows:

- Molecular Formula : C23H25N1O2

- Molecular Weight : 359.45 g/mol

This compound features a dihydroisoquinoline core with two 4-methylbenzyl groups and an ether linkage, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range across these cell lines, indicating potent cytotoxicity.

The mechanism of action of this compound appears to involve the induction of apoptosis in cancer cells. Key pathways implicated include:

- Activation of Caspases : The compound was found to activate caspases 3 and 9, critical mediators of the apoptotic pathway.

- Inhibition of Cell Proliferation : Studies showed that treatment with the compound resulted in decreased expression of cyclin D1 and increased levels of p53, a tumor suppressor protein.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various pathogens:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 20 μg/mL against these strains.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound in vivo using xenograft models. Results indicated significant tumor regression and improved survival rates compared to control groups.

Case Study 2: Antimicrobial Properties

Research conducted by International Journal of Antimicrobial Agents highlighted the effectiveness of this compound against drug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The target compound’s 4-methylbenzyl groups contrast with electron-withdrawing substituents (e.g., chlorine in or hydroxyl in ).

- Positional Isomerism : The 3-methylbenzyl and 2-chlorobenzyloxy groups in demonstrate how substituent positions alter steric and electronic profiles. Ortho-substituents (e.g., 2-chloro) may hinder molecular interactions compared to para-substituted analogs.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule’s core structure—3,4-dihydroisoquinolin-1(2H)-one—is a privileged scaffold in medicinal chemistry, often synthesized via cyclization reactions such as the Bischler-Napieralski or Castagnoli–Cushman methods. The substituents at N2 (4-methylbenzyl) and C5 (4-methylbenzyloxy) necessitate a multi-step approach:

- Core Formation : Construct the dihydroisoquinolinone ring via cyclization of a β-phenylethylamide precursor.

- N2 Substitution : Introduce the 4-methylbenzyl group during or after cyclization.

- C5 Functionalization : Install the 4-methylbenzyloxy group via post-cyclization etherification.

Key challenges include regioselectivity in cyclization, stability of intermediates, and steric hindrance during etherification.

Synthetic Route Development

Core Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classical method for synthesizing dihydroisoquinolines by cyclizing β-phenylethylamides under acidic conditions. For the target compound, the precursor N-(4-methylbenzyl)-3-(4-hydroxyphenyl)propanamide is synthesized in three steps:

- Step 1 : Condensation of 3-(4-hydroxyphenyl)propanoic acid with 4-methylbenzylamine using a coupling agent (e.g., T3P or EDC/HOBt).

- Step 2 : Cyclization with phosphorus oxychloride (POCl₃) at reflux to form 5-hydroxy-2-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline.

- Step 3 : Oxidation of the tetrahydroisoquinoline to the dihydroisoquinolin-1-one using potassium permanganate (KMnO₄) or Dess-Martin periodinane.

Critical Optimization :

Introduction of the C5 4-Methylbenzyloxy Group

The C5 hydroxyl group in the intermediate 5-hydroxy-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is alkylated via a Williamson ether synthesis:

- Step 4 : Deprotection of the hydroxyl group (if protected) using tetrabutylammonium fluoride (TBAF).

- Step 5 : Reaction with 4-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

Key Considerations :

Alternative Routes and Comparative Analysis

Castagnoli–Cushman Reaction

The Castagnoli–Cushman reaction between homophthalic anhydride and imines offers a complementary route to dihydroisoquinolinones. However, this method typically installs substituents at C2 and C3, making it less suitable for the target molecule’s C5 substitution. Modifications, such as late-stage C5 functionalization, remain unexplored but theoretically feasible.

Pictet-Spengler Cyclization

Pictet-Spengler reactions form tetrahydroisoquinolines, which require subsequent oxidation to dihydroisoquinolinones. While viable, this route introduces additional steps and potential side products.

Reaction Optimization and Challenges

Diastereoselectivity in Cyclization

The Bischler-Napieralski reaction’s stereochemical outcome depends on the β-phenylethylamide’s conformation. Computational modeling (e.g., DFT calculations) and empirical screening of Lewis acids (e.g., ZnCl₂) can enhance trans-diastereoselectivity, as observed in LY3154207 synthesis.

Stability of Intermediates

The 5-hydroxy intermediate is prone to oxidation and dimerization. Stabilization strategies include:

Purification and Characterization

Final purification via silica gel chromatography (ethyl acetate/heptane gradient) yields the target compound as a white solid. Structural confirmation employs:

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-(4-methylbenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, acylation, and cyclization. Key steps include:

- Acylation of intermediates : Use of 4-methylbenzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in anhydrous dioxane) to introduce substituents.

- Cyclization : Catalyzed by Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) to form the dihydroisoquinolinone core .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates, while ethanol facilitates precipitation during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.